Potassium phenoxide
Overview
Description
Potassium phenoxide, also known as potassium phenolate, is an organic compound with the molecular formula C6H5OK. It is the potassium salt of phenol and is characterized by its white crystalline appearance. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications.
Scientific Research Applications
Potassium phenoxide has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
Potassium phenoxide, also known as phenolate when in its ionized form, primarily targets electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .
Mode of Action
This compound is a strong nucleophile, comparable to carbanions or tertiary amines . It is very reactive towards electrophilic aromatic substitution . This means it can donate an electron pair to an electrophile, resulting in a new bond . The phenoxide ion is particularly reactive due to the negative charge on the oxygen, which is delocalized over the aromatic ring . This delocalization of charge increases the electron density of the ring, making it more attractive to electrophiles .
Biochemical Pathways
This compound can participate in various biochemical pathways. One key pathway is the electrophilic aromatic substitution reaction . In this pathway, the phenoxide ion reacts with an electrophile, leading to the substitution of a hydrogen atom in the aromatic ring with the electrophile . This reaction is often used in the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of this compound, like other compounds, would involve its absorption, distribution, metabolism, and excretion (ADME). Generally, the properties of a compound like this compound would depend on factors such as its molecular size, polarity, solubility, and stability .
Result of Action
The result of this compound’s action is the formation of new organic compounds through electrophilic aromatic substitution . For example, it can react with carbon dioxide to form salicylic acid . The specific products formed would depend on the electrophile involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization of phenol to form phenoxide . Furthermore, the presence of other ions, such as sodium ions, can influence the reactivity of the phenoxide ion .
Safety and Hazards
Potassium phenoxide is a chemical that should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium phenoxide can be synthesized through the reaction of phenol with potassium hydroxide. The reaction typically involves dissolving phenol in water and adding potassium hydroxide to the solution. The mixture is then stirred at room temperature, and the water is evaporated under reduced pressure to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with potassium hydroxide in a solvent such as toluene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Potassium phenoxide undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Comparison with Similar Compounds
- Sodium phenoxide (C6H5ONa)
- Lithium phenoxide (C6H5OLi)
- Phenol (C6H5OH)
Comparison: Potassium phenoxide is similar to sodium phenoxide and lithium phenoxide in terms of its chemical structure and reactivity. this compound is often preferred in certain reactions due to its higher solubility in organic solvents and its ability to form more stable complexes with various substrates . Compared to phenol, this compound is a stronger nucleophile and is more reactive in electrophilic aromatic substitution reactions .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Potassium phenoxide involves the reaction of phenol with potassium hydroxide in an aqueous solution. This reaction results in the formation of Potassium phenoxide and water.", "Starting Materials": [ "Phenol", "Potassium hydroxide", "Water" ], "Reaction": [ "Mix Phenol and Potassium hydroxide in an aqueous solution", "Stir the mixture until the Potassium hydroxide dissolves completely", "Heat the mixture to a temperature of around 70-80°C", "Continue stirring the mixture for about 1 hour", "Allow the mixture to cool down to room temperature", "Filter the mixture to obtain a solid residue", "Wash the solid residue with water to remove any impurities", "Dry the solid residue to obtain Potassium phenoxide" ] } | |
CAS No. |
100-67-4 |
Molecular Formula |
C6H6KO |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
potassium;phenoxide |
InChI |
InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H; |
InChI Key |
RKHQZMOCQHXUBC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[O-].[K+] |
SMILES |
C1=CC=C(C=C1)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)O.[K] |
100-67-4 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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